molecular formula C6H12ClNO2 B8555018 1-Chloro-4-methyl-4-nitropentane

1-Chloro-4-methyl-4-nitropentane

Cat. No.: B8555018
M. Wt: 165.62 g/mol
InChI Key: YBKHYJMABMCBSN-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-4-nitropentane is an aliphatic nitro compound featuring a pentane backbone substituted with chlorine, nitro, and methyl groups. Nitro and chloro substituents typically confer electron-withdrawing effects, increasing molecular polarity and stability compared to unsubstituted alkanes . Such compounds are often intermediates in organic synthesis or solvents in specialized reactions.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

1-chloro-4-methyl-4-nitropentane

InChI

InChI=1S/C6H12ClNO2/c1-6(2,8(9)10)4-3-5-7/h3-5H2,1-2H3

InChI Key

YBKHYJMABMCBSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-4-methyl-4-nitropentane with structurally or functionally related compounds from the evidence, emphasizing molecular properties, reactivity, and applications.

4-Chloronitrobenzene (1-Chloro-4-nitrobenzene)

  • Molecular Formula: C₆H₄ClNO₂
  • Molecular Weight : 157.55 g/mol
  • Key Features :
    • Aromatic nitro compound with a chloro substituent para to the nitro group.
    • High stability due to resonance in the benzene ring.
    • Applications: Used in dye manufacturing, agrochemicals, and as a precursor to pharmaceuticals .
  • Comparison: Reactivity: The aromatic ring in 4-chloronitrobenzene stabilizes the molecule, making it less reactive toward nucleophilic substitution compared to aliphatic nitro compounds like this compound. Polarity: The planar aromatic structure reduces steric hindrance but increases electron-withdrawing effects, enhancing solubility in polar solvents.

1-Chloro-4-methoxypentane

  • Molecular Formula : C₆H₁₃ClO
  • Molecular Weight : 136.62 g/mol
  • Key Features :
    • Aliphatic chloroether with a methoxy group.
    • Applications: Likely used as a solvent or intermediate in organic synthesis .
  • Comparison: Functional Groups: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing nitro (-NO₂) group in the target compound. Boiling Point: Methoxy groups generally lower boiling points compared to nitro substituents due to reduced polarity. Reactivity: Methoxy groups favor electrophilic substitution, while nitro groups direct reactions toward reduction or displacement .

Amino-Chloro-Nitrobenzene Derivatives

  • Examples: 1-Amino-2-chloro-4-nitrobenzene, 2-Amino-4-chloro-5-nitrophenol ().
  • Key Features: Aromatic systems with multiple substituents (amino, chloro, nitro). Applications: Pharmaceuticals, pigments, and corrosion inhibitors.
  • Comparison: Acidity/Basicity: Amino groups increase basicity, whereas nitro groups enhance acidity. The target compound lacks amino groups, limiting its proton-donor capacity. Synthesis Complexity: Multi-substituted aromatics require precise regioselective synthesis, while aliphatic nitro compounds like this compound may be synthesized via simpler alkylation or nitration pathways.

Cyclopentane Derivatives (e.g., 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride)

  • Key Features :
    • Cyclic structure with chloro and fluorophenyl groups.
    • Applications: Pharmaceutical intermediates (e.g., kinase inhibitors) .
  • Comparison: Conformational Flexibility: The cyclopentane ring restricts rotation, enhancing stereochemical control in drug synthesis. In contrast, the acyclic target compound offers greater conformational freedom.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Properties/Applications
This compound C₆H₁₂ClNO₂ 165.62 (calculated) Chloro, Nitro, Methyl N/A Inferred: Solvent, synthesis intermediate
4-Chloronitrobenzene C₆H₄ClNO₂ 157.55 Chloro, Nitro (aromatic) 100-00-5 Dyes, pesticides
1-Chloro-4-methoxypentane C₆H₁₃ClO 136.62 Chloro, Methoxy 818-55-3 Solvent, organic intermediate
1-Amino-2-chloro-4-nitrobenzene C₆H₅ClN₂O₂ 172.57 Amino, Chloro, Nitro (aromatic) N/A Pharmaceuticals, pigments

Key Research Findings

  • Reactivity Trends : Aliphatic nitro compounds like this compound undergo nucleophilic substitution more readily than aromatic analogs due to the absence of resonance stabilization .
  • Thermal Stability : Nitro groups in aliphatic systems may reduce thermal stability compared to methoxy-substituted alkanes, increasing decomposition risks at high temperatures .
  • Environmental Impact : Chlorinated alkanes are less persistent in the environment than aromatic chloronitro compounds, which resist biodegradation .

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